N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)14-6-5-7-15(12-14)26-11-4-3-10-24-19(25)18-13-27-16-8-1-2-9-17(16)28-18/h1-2,5-9,12,18H,10-11,13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCWAKDHSQHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves.
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist to certain receptors, such as the calcitonin gene-related peptide (cgrp) receptor.
Biological Activity
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Phenoxy group : Imparts stability and reactivity.
- Dihydrobenzo[d][1,4]dioxine moiety : Contributes to its pharmacological properties.
The mechanism of action for this compound involves:
- Interaction with specific molecular targets, potentially inhibiting enzymes or binding to receptors.
- The trifluoromethyl group enhances binding affinity to biological molecules.
Research indicates that the compound may act on various signaling pathways associated with cell growth and survival.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
These results indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF-7), colorectal cancer (HCT-116), and other cancer cell lines while showing lower toxicity toward normal cells.
Apoptosis Induction
Further investigations into the mechanism revealed that treatment with this compound led to increased apoptosis in treated cells. Flow cytometry assays indicated a notable increase in annexin V-positive cells, suggesting effective induction of programmed cell death.
Case Studies
- Study on MCF-7 Cells : A detailed study assessed the compound's effect on MCF-7 cells, revealing that it induced G0/G1 phase arrest and increased apoptosis rates significantly compared to control groups.
- Comparative Analysis with Existing Drugs : In comparative studies with established anticancer agents like cabozantinib, this compound demonstrated superior cytotoxic profiles against certain cancer types, indicating its potential as a lead compound for further development.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Phenoxy Intermediate : The reaction begins with 3-(trifluoromethyl)phenol reacting with an alkyne.
- Coupling Reaction : The phenoxy intermediate is coupled with a butyne derivative under basic conditions.
- Amidation : The final product is obtained through amidation with appropriate carboxylic acid derivatives.
Scientific Research Applications
Chemistry
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a building block in organic synthesis. Its unique functional groups enable the creation of more complex molecules, facilitating advancements in material science and chemical research.
Biology
Research indicates potential biological activities , including:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to therapeutic applications.
- Receptor Binding : Its structure allows it to interact with biological receptors, making it a candidate for drug development.
Medicine
The compound has been explored for its therapeutic effects , particularly in:
- Anticancer Research : Preliminary studies suggest it may exhibit cytotoxic properties against various cancer cell lines.
Case Study: Anticancer Activity
A study assessed the compound's efficacy against human tumor cells using the National Cancer Institute protocols. Results indicated significant inhibition of cell growth, suggesting potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized for producing advanced materials with enhanced stability and reactivity. Its properties are being investigated for use in coatings, polymers, and other materials requiring specific functional characteristics.
Data Table: Summary of Applications
| Application Area | Description | Example Use |
|---|---|---|
| Chemistry | Building block for complex molecules | Organic synthesis |
| Biology | Enzyme inhibitor; receptor binder | Drug development |
| Medicine | Potential anticancer agent | Cancer treatment research |
| Industry | Advanced materials production | Coatings and polymers |
Preparation Methods
Ring-Closing Reaction
The dihydrobenzo[b]dioxine core is synthesized via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions. Potassium hydroxide (5 equivalents) and tetrabutyl ammonium bromide (TBAB) as a phase-transfer catalyst facilitate the reaction at reflux temperature. The intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde is isolated in 45% yield after recrystallization.
Reaction Conditions:
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid using potassium permanganate (KMnO₄) in aqueous solution. Optimal conditions involve dropwise addition of KMnO₄ (3.6 equivalents) at 70–80°C, followed by reflux for 2 hours, achieving 90% yield.
Oxidation Data:
| Parameter | Value |
|---|---|
| Oxidant | KMnO₄ (3.6 eq) |
| Temperature | 70–80°C → Reflux |
| Yield | 90% |
| Purity (HPLC) | >98% |
Post-reaction workup includes alkalization with 10% KOH, filtration, and acidification with concentrated HCl to precipitate the carboxylic acid.
Preparation of 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine
Phenoxy Intermediate Synthesis
1-(3-(Trifluoromethyl)phenoxy)-3-butyn-2-ol is synthesized via nucleophilic substitution between 3-(trifluoromethyl)phenol and 3-butyn-2-ol under basic conditions. The product is obtained in 85% purity (CAS: 88462-65-1, MW: 230.19 g/mol).
Key Properties:
Amine Functionalization
The hydroxyl group of the phenoxy intermediate is converted to an amine via a Mitsunobu reaction or direct amination. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the alcohol reacts with phthalimide to form a protected amine, followed by hydrazine deprotection to yield 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine.
Amidation to Form Final Product
Mixed-Anhydride Method
The carboxylic acid intermediate is activated using isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which reacts with 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine to yield the target carboxamide.
Amidation Parameters:
| Parameter | Value |
|---|---|
| Activator | Isobutyl chloroformate |
| Base | N-methylmorpholine |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 78% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
- 1H NMR (D2O): δ 4.28 (4H, dioxine CH₂), δ 7.2–7.66 (aromatic protons)
- IR (cm⁻¹): 1680 (C=O stretch), 1520 (C-F stretch)
- MS (ESI): m/z 453.2 [M+H]+
Optimization and Scalability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with the condensation of 3-(trifluoromethyl)phenol with propargyl bromide to form the alkyne-phenoxy intermediate. Use potassium carbonate (K₂CO₃) as a base in acetonitrile (CH₃CN) to drive the reaction .
- Step 2 : Couple the intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using trichloroisocyanuric acid (TCICA) as an activating agent. Monitor the reaction via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Increase equivalents of TCICA (1.2–1.5 eq.) and maintain anhydrous conditions to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm the dihydrobenzo[d][1,4]dioxine scaffold and alkyne-phenoxy linkage. Compare chemical shifts with analogous compounds (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture. Compare bond lengths and angles (e.g., C–O in the dioxane ring: ~1.36 Å) with structurally related carboxamides .
- Data Interpretation : Use software like Mercury or Olex2 to analyze torsion angles and confirm the spatial arrangement of the trifluoromethylphenoxy group. Discrepancies may arise from solvent polarity effects during crystallization .
Q. What strategies mitigate bioactivity assay variability when testing this compound against acetylcholinesterase (AChE)?
- Methodology :
- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding modes. Prioritize residues Trp286 and Glu202 in AChE for hydrogen bonding and π-π stacking interactions .
- Experimental Validation : Use Ellman’s assay with donepezil as a positive control. Address variability by pre-incubating AChE (30 min, 25°C) and standardizing substrate (acetylthiocholine) concentrations .
Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions (e.g., sulfonation or halogenation)?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) at 60–100°C. Monitor regioselectivity via LC-MS; polar solvents favor sulfonation at the dioxine ring’s para position .
- Kinetic Analysis : Use Arrhenius plots to determine activation energy differences between regioisomers. Higher temperatures (>80°C) may reduce selectivity due to competing pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
